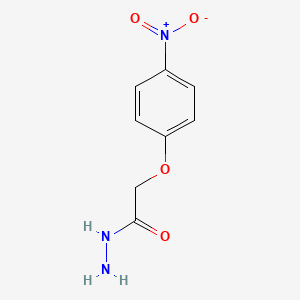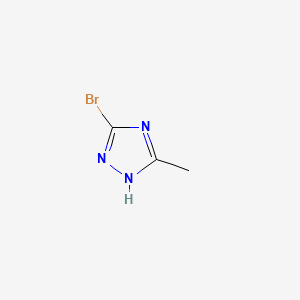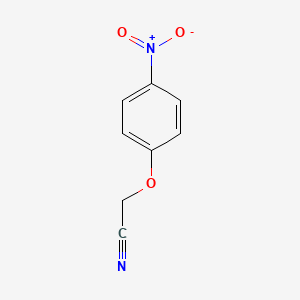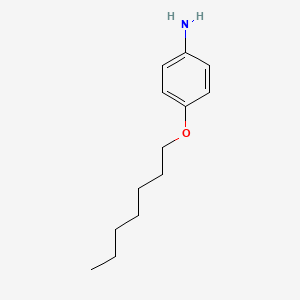
4-Nitrophenoxyacetic acid hydrazide
Descripción general
Descripción
4-Nitrophenoxyacetic acid hydrazide is a chemical compound that can form complexes with metals and has been used in the synthesis of various hydrazone compounds. It is related to other nitrophenyl-based compounds that have been studied for their potential applications in different fields, including fluorescent derivatives for analytical purposes, as well as Schiff base materials with non-linear optical properties.
Synthesis Analysis
The synthesis of related hydrazide compounds has been reported in several studies. For instance, a novel aggregation of (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex was prepared using salicylaldehyde, (4-nitrophenoxy)acetic acid hydrazide, and MoO2(acac)2 in methanol . Additionally, two new hydrazone compounds were synthesized from this compound, demonstrating the versatility of this compound in forming structurally diverse molecules .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction has been employed to determine the noncentrosymmetric nature of a Schiff base material synthesized from a related compound . Similarly, the crystal structures of two hydrazone compounds derived from this compound were elucidated, revealing their stabilization by hydrogen bonds and π···π interactions .
Chemical Reactions Analysis
The reactivity of this compound and its derivatives has been explored in several contexts. For example, the formation of fluorescent derivatives from related compounds involves a two-stage reaction with hydrazine and nitrous acid, indicating the potential for complex reaction mechanisms involving hydrazide groups . The thermolysis of related phenoxyacetic acids has also been studied, providing insights into the decomposition pathways and products of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been investigated, revealing interesting characteristics. For instance, a Schiff base material exhibited nonlinear optical properties, photoluminescence, mechanical stability, and electrical properties such as low dielectric constant and negative photoconductivity . The in vivo metabolism of a model hydrazide hydrazone compound in rats was studied using HPLC analysis, identifying metabolites and providing information on the biotransformation of these types of compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
4-Nitrophenoxyacetic acid hydrazide derivatives demonstrate significant antimicrobial and antitubercular activities. Studies have shown that these compounds are effective against various bacteria, fungi, yeast species, and specifically Mycobacterium tuberculosis. For instance, a study by Ş. Küçükgüzel et al. (2003) reported the synthesis of diflunisal hydrazide-hydrazone derivatives with notable antimycobacterial activity. Additionally, A. Raja et al. (2010) also highlighted the antibacterial and antitubercular activities of diphenyl hydrazones and semicarbazones derived from phenoxy or 4-bromophenoxy acetic acid hydrazide Raja et al. (2010).
Enzyme Detection and Quantification
The compound has been utilized for detecting and quantifying enzyme activities in microorganisms. T. M. Sassanella et al. (1997) showed that 4-nitrophenoxyacetic acid is effective in developing assays for enzyme activity detection in bacterial cells Sassanella et al. (1997).
Synthesis and Structural Analysis
This compound is involved in the synthesis of various chemical compounds. Xiao-qiang He (2013) detailed the synthesis of a novel aggregation of this compound and its dioxomolybdenum(VI) complex, highlighting its potential in various chemical applications He (2013).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been synthesized for potential therapeutic applications. For example, N. Dinh et al. (2012) synthesized a novel hydrazide and tested its inhibition activities on human epidermis carcinoma Dinh et al. (2012).
Physicochemical Properties Study
M. Bakir and M. Yamin (2019) exploredthe physicochemical properties of di-2-pyridylketone p-nitrophenoxyacetic acid hydrazone, providing insights into its potential use in various chemical processes and applications Bakir & Yamin (2019).
Metabolism Analysis
The metabolism of compounds related to this compound has been studied in vivo. B. Koçyiğit-Kaymakçıoğlu et al. (2007) analyzed the in vivo metabolites of a related compound in rats, contributing to the understanding of its pharmacokinetics and potential therapeutic applications Koçyiğit-Kaymakçıoğlu et al. (2007).
Antioxidant Potential
The antioxidant properties of hydrazide derivatives have been a subject of research. Maria Wolszleger et al. (2014) synthesized new hydrazones of ferulic acid, including those with this compound, and evaluated their antioxidant potential Wolszleger et al. (2014).
Environmental Contaminant Detection
4-Nitrophenoxyacetic acid and its derivatives have been used in the detection of environmental contaminants. Tian Yu et al. (2022) developed a sensor using a simple activated glassy carbon electrode for the detection of 4-chloro-2-methylphenoxyacetic acid, a compound structurally related to 4-nitrophenoxyacetic acid Yu et al. (2022).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of hydrazones, including those derived from this compound, have been conducted. K. Naseema et al. (2010) synthesized and analyzed the nonlinear optical properties of hydrazones, suggesting their potential in optical device applications Naseema et al. (2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPKZWIKLVUGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226090 | |
| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75129-74-7 | |
| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 75129-74-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-nitrophenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structures obtained for the two hydrazone compounds derived from 2-(4-nitrophenoxy)acetohydrazide?
A1: The single-crystal X-ray diffraction studies on N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 1) and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (compound 2) provide valuable insights into their three-dimensional structures [, ]. Understanding the spatial arrangement of atoms within these molecules is crucial for comprehending their interactions with biological targets, such as urease. The studies revealed that both compounds exhibit stabilizing hydrogen bonds and π···π interactions, which contribute to their overall stability. This information is fundamentally important for structure-based drug design and for understanding the compound's behavior in biological systems.
Q2: What is the reported biological activity of 2-(4-nitrophenoxy)acetohydrazide derivatives, and what makes them interesting for further research?
A2: The synthesized hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide, specifically compounds 1 and 2, have demonstrated notable in vitro urease inhibitory activity []. Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancers, and urinary tract infections. The reported IC50 values of 8.4 μM for compound 1 and 20.2 μM for compound 2 suggest their potential as lead compounds for developing novel urease inhibitors. Further research is warranted to explore their efficacy and safety profiles in more detail, investigate their mechanism of action, and assess their potential for clinical application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















